Glycyl-L-tryptophan

Overview

Description

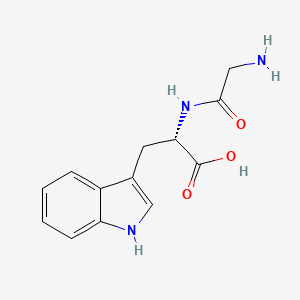

Glycyl-L-tryptophan: is a dipeptide composed of glycine and L-tryptophan. It has the molecular formula C₁₃H₁₅N₃O₃ and a molecular weight of 247.2698 g/mol

Mechanism of Action

Mode of Action

The mode of action of Glycyltryptophan is not well-defined. As a dipeptide, it may be involved in protein synthesis and degradation processes. It could interact with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Glycyltryptophan may be involved in various biochemical pathways related to protein metabolism. It could be a product of protein digestion or protein catabolism . .

Biochemical Analysis

Biochemical Properties

Glycyltryptophan plays a significant role in biochemical reactions, particularly in the context of protein digestion and catabolism. It interacts with various enzymes and proteins during these processes. For instance, it is known to be involved in the photooxidation reactions, where it interacts with singlet oxygen and free radicals . Additionally, glycyltryptophan has been shown to exhibit antioxidant properties, reacting with reactive oxygen species and protecting biological molecules from oxidative damage .

Cellular Effects

Glycyltryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most dipeptides, including glycyltryptophan, are typically short-lived intermediates on their way to specific amino acid degradation pathways . The compound’s impact on cell function includes modulation of oxidative stress responses and potential involvement in signaling pathways related to cellular protection and repair.

Molecular Mechanism

At the molecular level, glycyltryptophan exerts its effects through various binding interactions with biomolecules. It has been shown to interact with singlet oxygen and free radicals, exhibiting free-radical scavenging activity . These interactions help in mitigating oxidative damage to cellular components. Additionally, glycyltryptophan may influence enzyme activity, either through inhibition or activation, thereby affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of glycyltryptophan over time have been studied. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Studies have shown that glycyltryptophan can undergo photooxidation, leading to changes in its chemical structure and activity . Long-term effects on cellular function have been observed, particularly in the context of oxidative stress and cellular protection mechanisms.

Dosage Effects in Animal Models

The effects of glycyltryptophan at different dosages have been studied in animal models. These studies have revealed that the compound’s impact can vary with dosage, with potential threshold effects observed at specific concentrations. High doses of glycyltryptophan may lead to toxic or adverse effects, while lower doses may exhibit protective or beneficial effects on cellular function .

Metabolic Pathways

Glycyltryptophan is involved in various metabolic pathways, particularly those related to protein digestion and amino acid degradation. It interacts with enzymes and cofactors that facilitate its breakdown into constituent amino acids . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, glycyltryptophan is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by factors such as concentration gradients and binding affinities.

Subcellular Localization

Glycyltryptophan’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-tryptophan can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between glycine and L-tryptophan .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Scientific Research Applications

Glycyl-L-tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis studies.

Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.

Medicine: this compound has potential therapeutic applications, including its use as an anxiolytic agent.

Industry: It is used in the production of peptide-based drugs and as a component in various biochemical assays.

Comparison with Similar Compounds

L-tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

Glycyl-L-tyrosine: Another dipeptide with different biological activities.

Glycyl-L-phenylalanine: A dipeptide with distinct chemical properties and applications.

Uniqueness: Glycyl-L-tryptophan is unique due to its specific combination of glycine and L-tryptophan, which imparts distinct chemical and biological properties. Its anxiolytic activity, without the side effects associated with other anxiolytics, sets it apart from similar compounds .

Biological Activity

Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of the amino acids glycine and L-tryptophan. This compound has garnered attention due to its potential biological activities, particularly in the fields of neurobiology, metabolism, and pharmacology. This article explores the biological activity of Gly-Trp, including its mechanisms of action, effects on health, and relevant research findings.

Gly-Trp exhibits biological activity primarily through its constituent amino acid, L-tryptophan, which is a precursor for several important biomolecules, including serotonin (5-HT) and melatonin. The metabolism of L-tryptophan involves several pathways:

- Serotonergic Pathway : L-tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase and subsequently decarboxylated to serotonin. This pathway is crucial for mood regulation and sleep cycles .

- Kynurenine Pathway : A significant portion of L-tryptophan is metabolized via the kynurenine pathway, leading to the production of bioactive compounds such as kynurenic acid and quinolinic acid. These metabolites have implications in neurodegenerative diseases and psychiatric disorders .

2.1 Neuroprotective Effects

Research indicates that Gly-Trp may exhibit neuroprotective properties due to its role in serotonin synthesis. Increased availability of serotonin can mitigate symptoms of depression and anxiety. A study highlighted that dietary L-tryptophan supplementation could suppress aggressive behavior and reduce stress-related cortisol levels in individuals .

2.2 Antioxidant Properties

Gly-Trp has been investigated for its potential antioxidant properties. The dipeptide may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in conditions like neurodegeneration where oxidative damage plays a significant role.

2.3 Modulation of Immune Response

The metabolic products derived from L-tryptophan can influence immune responses. For instance, kynurenine can modulate T-cell function and has been implicated in autoimmune diseases . Gly-Trp’s role in this context remains an area for further exploration.

3.1 Clinical Studies

A clinical trial evaluated the effects of L-tryptophan on mood and sleep quality among patients with insomnia. Results indicated that higher dietary intake of L-tryptophan improved sleep efficiency and reduced sleep onset latency . While Gly-Trp was not directly studied, its precursor's benefits suggest potential similar effects.

3.2 Animal Studies

In animal models, supplementation with L-tryptophan has shown to enhance cognitive function and reduce anxiety-like behaviors. These studies provide a foundation for understanding how Gly-Trp may influence neurological health through its metabolic pathways .

4. Data Table: Summary of Biological Activities

5. Conclusion

This compound presents promising biological activities primarily through its relationship with L-tryptophan metabolism. Its potential neuroprotective effects, antioxidant properties, and role in immune modulation highlight its significance in health and disease management. Further research is warranted to fully elucidate the mechanisms by which Gly-Trp exerts these effects and to explore its therapeutic applications.

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315473 | |

| Record name | Glycyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycyltryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2390-74-1 | |

| Record name | Glycyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-glycyltryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyltryptophan?

A1: Glycyltryptophan has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol. []

Q2: What spectroscopic techniques are used to characterize Glycyltryptophan?

A2: Glycyltryptophan has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable insights into its structure, bonding, and interactions with other molecules. [, , ]

Q3: How does the stability of Glycyltryptophan in solution change with pH?

A3: The stability of Glycyltryptophan in solution is influenced by pH. At alkaline pH, both photolysis rates and fluorescence quantum yields increase for Glycyltryptophan. []

Q4: How does the presence of oxygen affect the photolysis of Glycyltryptophan?

A4: Oxygen plays a significant role in the photolysis of Glycyltryptophan, particularly at higher pH levels. Degassed samples show significantly reduced photolysis rates compared to aerated samples. []

Q5: Can Glycyltryptophan act as a substrate for enzymatic reactions?

A5: Yes, Glycyltryptophan can be hydrolyzed by enzymes like peptidases found in various biological systems. For instance, canine pancreatic secretions show increased protein and bicarbonate output when stimulated by Glycyltryptophan. []

Q6: Have any computational studies investigated Glycyltryptophan's interactions?

A6: Yes, molecular docking studies have been conducted to evaluate the potential of Glycyltryptophan derivatives as antiviral agents against SARS-CoV-2. These simulations provide insights into the binding affinities and potential inhibitory effects of these compounds on viral proteases. []

Q7: How do structural modifications of Glycyltryptophan affect its biological activity?

A7: Structural modifications, such as the addition of acyl groups or other chemical moieties, can significantly impact the biological activity of Glycyltryptophan. For example, N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115) exhibits anxiolytic effects. []

Q8: What are some strategies for improving the stability and bioavailability of Glycyltryptophan-based drugs?

A8: Research on Glycyltryptophan derivatives explores various formulation strategies to improve stability, solubility, and bioavailability. These include utilizing specific binding agents, disintegrants, and sliding agents in tablet or capsule formulations. []

Q9: Is there evidence of Glycyltryptophan or its derivatives crossing the blood-brain barrier?

A9: Yes, research shows that certain Glycyltryptophan derivatives, such as noopept (N-phenylacetyl-L-prolyl-glycine ethyl ester) and GB-115, can penetrate the blood-brain barrier in rats. This suggests that these compounds can directly interact with brain structures, potentially contributing to their pharmacological effects. [, ]

Q10: What in vivo studies have been conducted on Glycyltryptophan derivatives?

A10: In vivo studies in rats have shown that Glycyltryptophan derivatives, such as noopept and dilept (methyl ether of N-caproyl-L-prolyl-L-tyrosine), exhibit neuroprotective and antipsychotic effects, respectively. These studies highlight the potential therapeutic applications of these compounds in addressing neurological and psychiatric disorders. []

Q11: What is the significance of the glycyltryptophan test in the context of stomach cancer?

A11: The glycyltryptophan test, initially proposed as a diagnostic tool for stomach cancer, aimed to detect the presence of a peptid-splitting enzyme specific to cancerous tissues. While initially promising, subsequent research yielded mixed results regarding its reliability and diagnostic accuracy. [, ]

Q12: What preclinical safety data is available for the Glycyltryptophan derivative GB-115?

A12: Preclinical studies on GB-115 have demonstrated its safety profile in animal models. Acute toxicity studies in mice and rats revealed no lethal effects at high doses. Chronic administration in rabbits and rats for six months did not induce any irreversible pathological changes. Furthermore, GB-115 showed no allergenic, immunotoxic, or mutagenic activity and did not negatively impact reproductive function or fetal development. [, ]

Q13: What analytical techniques are commonly employed to quantify Glycyltryptophan and its derivatives?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to analyze and quantify Glycyltryptophan and its derivatives in biological samples. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and drug development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.